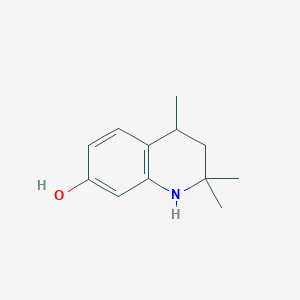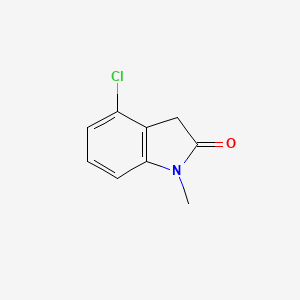![molecular formula C11H13N B8012257 1-Phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B8012257.png)
1-Phenyl-2-azabicyclo[2.1.1]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-azabicyclo[2.1.1]hexane is a bicyclic compound featuring a nitrogen atom within its structure.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-2-azabicyclo[2.1.1]hexane typically involves photochemical methods. One common approach is the [2 + 2] cycloaddition reaction, where azabicyclo[1.1.0]butanes react with styrenes under photochemical conditions . This method leverages a polar-radical-polar relay strategy to facilitate the reaction, resulting in the formation of the desired bicyclic structure . Industrial production methods may involve scaling up these photochemical reactions to produce the compound in larger quantities .
Analyse Chemischer Reaktionen
1-Phenyl-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-azabicyclo[2.1.1]hexane has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and drug candidates.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-azabicyclo[2.1.1]hexane involves its interaction with molecular targets through its rigid bicyclic structure. This interaction can influence various biological pathways, depending on the specific functional groups attached to the compound . The compound’s rigidity and structural features allow it to mimic certain biological molecules, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2-azabicyclo[2.1.1]hexane can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere of para-substituted benzene rings.
Cubane: Another rigid bicyclic structure used in medicinal chemistry.
Oxabicyclo[2.1.1]hexane: Similar in structure but contains an oxygen atom instead of nitrogen.
The uniqueness of this compound lies in its nitrogen-containing bicyclic structure, which provides distinct chemical and biological properties compared to its analogs .
Eigenschaften
IUPAC Name |
1-phenyl-2-azabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-10(5-3-1)11-6-9(7-11)8-12-11/h1-5,9,12H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNBBZIYJQLHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Bromo-1-isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8012240.png)





![3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrochloride, monohydrate](/img/structure/B8012287.png)
